molecular formula C6H2ClF3N2O B12436787 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde CAS No. 944901-79-5

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

Cat. No.: B12436787
CAS No.: 944901-79-5
M. Wt: 210.54 g/mol
InChI Key: QCBWFYHLWCCLNA-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the introduction of the chloro and trifluoromethyl groups onto a pyrimidine ring, followed by the addition of the aldehyde group. One common method involves the use of chlorination and trifluoromethylation reactions under controlled conditions. For example, the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the aldehyde group at the 4-position, in particular, allows for unique interactions and reactions that are not possible with similar compounds lacking this functional group .

Properties

CAS No.

944901-79-5

Molecular Formula

C6H2ClF3N2O

Molecular Weight

210.54 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H2ClF3N2O/c7-5-11-3(2-13)1-4(12-5)6(8,9)10/h1-2H

InChI Key

QCBWFYHLWCCLNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1C(F)(F)F)Cl)C=O

Origin of Product

United States

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